molecular formula C10H10ClF3O B14062713 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene

Cat. No.: B14062713
M. Wt: 238.63 g/mol
InChI Key: AKWRAPFSUAKLQK-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene is an organic compound with the molecular formula C10H10ClF3O It is a derivative of benzene, substituted with a chloropropyl group, a difluoromethoxy group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene typically involves the reaction of a suitable benzene derivative with chloropropyl and difluoromethoxy substituents. One common method involves the nucleophilic substitution reaction where a benzene ring is first functionalized with a difluoromethoxy group, followed by the introduction of a chloropropyl group under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and high-pressure reactors to ensure efficient synthesis. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can also be performed to modify the functional groups.

    Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki or Heck reactions, allowing for the formation of more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an alcohol or ketone.

Scientific Research Applications

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoromethoxy and fluorine substituents can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-fluorobenzene
  • 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene
  • 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-ethoxybenzene

Uniqueness

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C10H10ClF3O

Molecular Weight

238.63 g/mol

IUPAC Name

2-(3-chloropropyl)-4-(difluoromethoxy)-1-fluorobenzene

InChI

InChI=1S/C10H10ClF3O/c11-5-1-2-7-6-8(15-10(13)14)3-4-9(7)12/h3-4,6,10H,1-2,5H2

InChI Key

AKWRAPFSUAKLQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)CCCCl)F

Origin of Product

United States

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